REACTION_SMILES
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[CH3:11][CH2:12][N:13]([CH2:14][CH3:15])[CH2:16][CH3:17].[CH3:18][O:19][c:20]1[cH:21][cH:22][c:23]([CH2:24][Cl:25])[cH:26][cH:27]1.[CH3:28][C:29](=[O:30])[CH3:31].[CH3:32][N:33]([CH3:34])[CH:35]=[O:36].[ClH:10].[NH2:1][CH2:2][CH2:3][n:4]1[n:5][n:6][nH:7][c:8]1=[S:9]>>[NH2:1][CH2:2][CH2:3][n:4]1[n:5][n:6][n:7][c:8]1[S:9][CH2:24][c:23]1[cH:22][cH:21][c:20]([O:19][CH3:18])[cH:27][cH:26]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CCl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCn1nn[nH]c1=S
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Name
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Type
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product
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Smiles
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COc1ccc(CSc2nnnn2CCN)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |